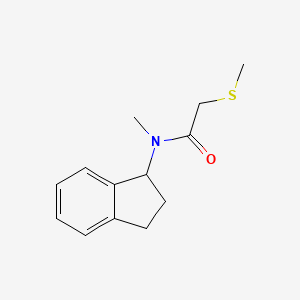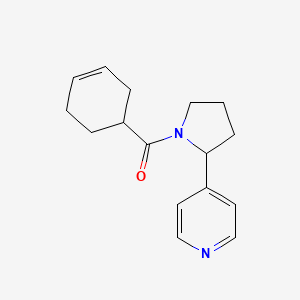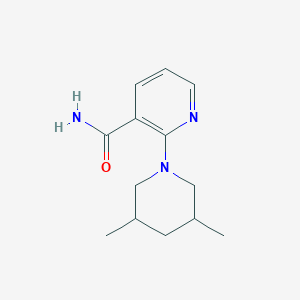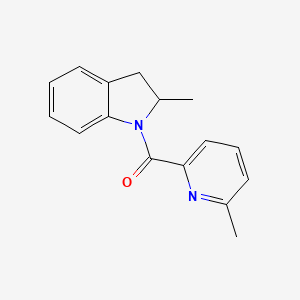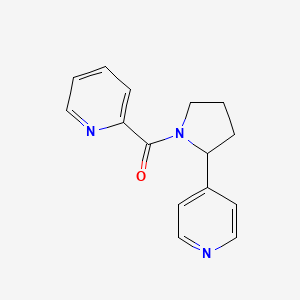
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two pyridine rings and a pyrrolidine ring. The compound has been synthesized using various methods and has shown potential applications in scientific research.
Wirkmechanismus
The mechanism of action of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have shown that the compound can bind to certain receptors in the body and modulate their activity. For example, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to bind to the dopamine D2 receptor and modulate its activity. This suggests that the compound may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Biochemical and Physiological Effects
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. The compound is also stable under various conditions, which makes it suitable for use in various experiments. However, one limitation of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is that it is not very soluble in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One direction is to study the compound's potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action and its binding to specific receptors in the body. In addition, future studies could focus on the synthesis of analogs of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and their potential applications in scientific research.
Conclusion
In conclusion, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a heterocyclic organic compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has shown potential applications in scientific research. Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments, but also has limitations. Future studies could focus on the compound's potential use in the treatment of various diseases, its mechanism of action, and the synthesis of analogs.
Synthesemethoden
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using various methods. One of the most common methods involves the reaction between 2-pyridin-4-ylpyrrolidine and 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction produces pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone as a white solid with a yield of up to 80%. Other methods involve the use of different starting materials and reagents.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has shown potential applications in scientific research. It has been used as a ligand for metal catalysts in organic synthesis. The compound has also been used as a building block for the synthesis of other organic compounds. In addition, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-4-1-2-8-17-13)18-11-3-5-14(18)12-6-9-16-10-7-12/h1-2,4,6-10,14H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIZXUMHHQMNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

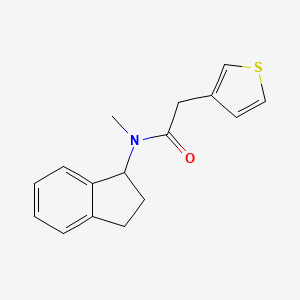
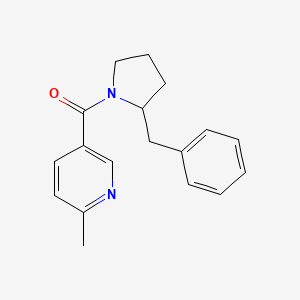
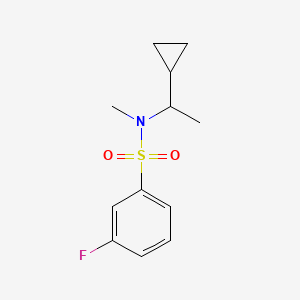
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)
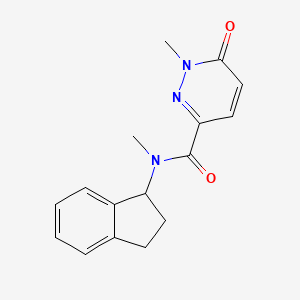
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
